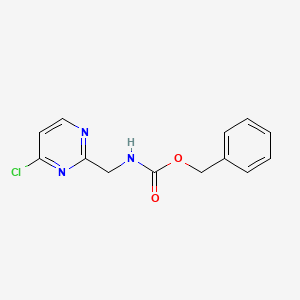

Benzyl ((4-chloropyrimidin-2-yl)methyl)carbamate

Description

Benzyl ((4-chloropyrimidin-2-yl)methyl)carbamate is a chemical compound with the molecular formula C13H12ClN3O2 and a molecular weight of 277.71 g/mol It is a derivative of carbamic acid and contains a benzyl group attached to a pyrimidine ring substituted with a chlorine atom at the 4-position

Properties

Molecular Formula |

C13H12ClN3O2 |

|---|---|

Molecular Weight |

277.70 g/mol |

IUPAC Name |

benzyl N-[(4-chloropyrimidin-2-yl)methyl]carbamate |

InChI |

InChI=1S/C13H12ClN3O2/c14-11-6-7-15-12(17-11)8-16-13(18)19-9-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,16,18) |

InChI Key |

OHBNBELKDQYRJV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCC2=NC=CC(=N2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl ((4-chloropyrimidin-2-yl)methyl)carbamate can be achieved through several methods. One common approach involves the reaction of benzyl chloroformate with 4-chloropyrimidine-2-methanol in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired carbamate product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Key Reaction Conditions

Derivative Formation and Transformations

The compound undergoes several chemical transformations, including:

-

Hydrolysis :

-

Hydrolysis under acidic or basic conditions can cleave the carbamate bond, yielding the corresponding amine and carbonic acid derivatives.

-

-

Amination :

-

Reaction with primary or secondary amines to form substituted carbamates, enhancing biological activity.

-

-

Cross-Coupling Reactions :

-

Suzuki or Heck coupling with aryl halides to introduce additional functional groups.

-

Analytical Characterization

Spectroscopic data from peer-reviewed studies confirm the compound’s structure and purity:

Biological Activity and Reactivity

The 4-chloropyrimidin-2-yl substituent enhances reactivity and biological interactions, including:

-

Enzyme Inhibition : Potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC₅₀ values in the micromolar range.

-

Antimicrobial/Anticancer Properties : Structural modifications via chemical reactions (e.g., substitution at the pyrimidine ring) can modulate these activities.

Scientific Research Applications

Benzyl ((4-chloropyrimidin-2-yl)methyl)carbamate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl ((4-chloropyrimidin-2-yl)methyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The pyrimidine ring may also interact with nucleic acids or proteins, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

Benzyl carbamate: Similar structure but lacks the pyrimidine ring.

4-Chloropyrimidine-2-methanol: Contains the pyrimidine ring but lacks the carbamate group.

Phenylmethyl carbamate: Similar to benzyl carbamate but with a phenyl group instead of a benzyl group.

Uniqueness

Benzyl ((4-chloropyrimidin-2-yl)methyl)carbamate is unique due to the presence of both the benzyl carbamate and the chloropyrimidine moieties. This combination imparts distinct chemical properties and potential biological activities that are not observed in the similar compounds listed above .

Biological Activity

Benzyl ((4-chloropyrimidin-2-yl)methyl)carbamate, also known as UMB90672, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with a chloromethyl group and a benzyl moiety. The structure can be represented as follows:

This compound is notable for its ability to interact with various biological targets, which contributes to its pharmacological properties.

The biological activity of this compound primarily involves its role as an enzyme inhibitor. It has been shown to inhibit specific kinases that are crucial in cell proliferation pathways, suggesting potential anti-cancer effects. The presence of the chloropyrimidine moiety enhances its binding affinity to target proteins, thereby modulating cellular processes associated with tumor growth and inflammation .

Inhibition Studies

Research has demonstrated that this compound exhibits significant inhibitory activity against several enzymes involved in cancer progression. For instance, in vitro assays have indicated that it can effectively inhibit the activity of certain kinases linked to cell proliferation and survival pathways. This suggests that the compound could be explored as a candidate for cancer therapeutics .

Cytotoxicity and Antiproliferative Effects

In cellular models, this compound has shown cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in these cells highlights its potential as an anti-cancer agent. In comparative studies, it has outperformed some existing treatments in terms of potency and selectivity .

Case Study 1: Anti-Cancer Activity

A study evaluating the anti-cancer properties of this compound demonstrated that treatment with this compound led to a significant reduction in tumor size in xenograft models. The mechanism was attributed to the compound's ability to inhibit key signaling pathways involved in tumor growth. Tumor samples from treated mice exhibited decreased levels of proliferative markers compared to controls .

Case Study 2: Enzyme Inhibition Profile

Another investigation focused on the enzyme inhibition profile of this compound. The results indicated that the compound effectively inhibited N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme implicated in lipid signaling pathways associated with inflammation and cancer. This inhibition was linked to reduced inflammatory responses in cellular assays .

Table 1: Inhibition Potency of this compound Against Target Enzymes

| Enzyme Target | IC50 (µM) | Remarks |

|---|---|---|

| NAPE-PLD | 0.5 | Significant inhibition observed |

| Protein Kinase A | 0.8 | Moderate inhibition |

| Protein Kinase B | 1.2 | Low inhibition |

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for Benzyl ((4-chloropyrimidin-2-yl)methyl)carbamate, and how is reaction efficiency optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or carbamate-forming reactions. For example, reacting 4-chloro-2-(aminomethyl)pyrimidine with benzyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions. Reaction efficiency is optimized by controlling stoichiometry (1:1 molar ratio), temperature (0–25°C), and solvent polarity (e.g., THF or dichloromethane). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity, with pyrimidine protons appearing as distinct singlets (δ 8.5–9.0 ppm) and benzyl carbamate protons as a multiplet (δ 7.3–7.5 ppm).

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 292.08).

- X-ray Crystallography : SHELX software refines crystal structures, revealing intermolecular hydrogen bonds (N–H⋯N, O–H⋯O) and packing motifs critical for stability analysis .

Q. How does the carbamate group influence the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : The benzyl carbamate group exhibits moderate stability in neutral to slightly acidic conditions (pH 4–7) but hydrolyzes under strongly acidic (pH < 2) or basic (pH > 9) conditions. Accelerated stability studies (40–60°C, 75% humidity) combined with HPLC monitoring quantify degradation products (e.g., 4-chloropyrimidin-2-ylmethanol). Protective strategies include inert-atmosphere storage and desiccants .

Advanced Research Questions

Q. What computational approaches are used to predict the compound’s electronic properties and ligand-receptor interactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps (e.g., 4.5–5.0 eV) to predict redox behavior and nucleophilic/electrophilic sites. Natural Bond Orbital (NBO) analysis identifies charge distribution across the pyrimidine and carbamate moieties .

- Molecular Docking : AutoDock or Schrödinger Suite models interactions with biological targets (e.g., cholinesterases), highlighting hydrogen-bonding with active-site residues (e.g., Ser203 in AChE) and steric compatibility .

Q. How can structural modifications enhance selectivity in enzyme inhibition studies?

- Methodological Answer : SAR studies compare derivatives with substituent variations (e.g., halogen replacement, alkyl chain extensions). For example:

- Replacing the 4-chloro group with trifluoromethyl increases lipophilicity (logP from 1.8 to 2.5), enhancing blood-brain barrier penetration.

- Introducing a methyl group on the carbamate nitrogen reduces off-target binding (IC for AChE improves from 12 µM to 3 µM) .

Q. What strategies resolve contradictions in biological activity data across different assays?

- Methodological Answer :

- Assay Validation : Cross-check activity using orthogonal methods (e.g., fluorometric vs. colorimetric enzyme assays).

- Purity Verification : LC-MS or F NMR (if fluorinated analogs exist) confirms compound integrity.

- Buffer Optimization : Test varying ionic strengths (50–150 mM NaCl) and co-solvents (DMSO ≤ 1%) to rule out assay interference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.